molecular formula C15H23NO B1361179 4-(Dibutylamino)benzaldehyde CAS No. 90134-10-4

4-(Dibutylamino)benzaldehyde

Cat. No.: B1361179
CAS No.: 90134-10-4
M. Wt: 233.35 g/mol
InChI Key: VNWPLOWYHIDMEB-UHFFFAOYSA-N
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Description

4-(Dibutylamino)benzaldehyde is an organic compound with the molecular formula C15H23NO. It is characterized by the presence of a dibutylamino group attached to the para position of a benzaldehyde ring. This compound is known for its applications in various fields, including organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Dibutylamino)benzaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-nitrobenzaldehyde with dibutylamine in the presence of a reducing agent such as iron powder or tin chloride. The reaction typically occurs in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(Dibutylamino)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(Dibutylamino)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Dibutylamino)benzaldehyde depends on its specific application. In biological systems, it may interact with cellular components through its aldehyde group, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and other molecular targets, leading to various biological effects .

Comparison with Similar Compounds

    4-(Dimethylamino)benzaldehyde: Similar structure but with dimethylamino group instead of dibutylamino.

    4-(Diethylamino)benzaldehyde: Contains a diethylamino group instead of dibutylamino.

    4-(Piperidinyl)benzaldehyde: Features a piperidinyl group in place of dibutylamino.

Uniqueness: 4-(Dibutylamino)benzaldehyde is unique due to its larger alkyl substituents, which can influence its solubility, reactivity, and interactions with other molecules. This makes it particularly useful in applications requiring specific steric and electronic properties .

Properties

IUPAC Name

4-(dibutylamino)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-3-5-11-16(12-6-4-2)15-9-7-14(13-17)8-10-15/h7-10,13H,3-6,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNWPLOWYHIDMEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80345542
Record name 4-(Dibutylamino)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90134-10-4
Record name 4-(Dibutylamino)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Dibutylamino)benzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A 20 ml sample of N,N-dimethylformamide (DMF) was cooled to 0° C. for 1 hour and at 25° C. for 1 hour, then N,N-dibutylaniline was added slowly. The reaction mixture was heated at 90° C. for 16 hours, then cooled and poured onto 50 g of ice. A brown oil separated which was taken up in dichloromethane. The extract was washed with saturated aqueous bicarbonate then with water containing a little ammonium chloride, dried (MgSO4), and the solvent was removed at reduced pressure. The brown, oily residue was distilled in vacuo to product 6.65 g (58%) of a yellow liquid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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